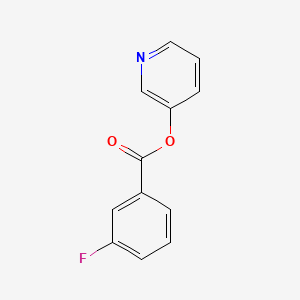

Pyridin-3-yl 3-fluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-3-yl 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-4-1-3-9(7-10)12(15)16-11-5-2-6-14-8-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXVVFNBWDXJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)OC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis and Strategic Disconnections for Pyridin-3-yl 3-fluorobenzoate (B1230327)

A retrosynthetic analysis of Pyridin-3-yl 3-fluorobenzoate identifies the most logical bond to disconnect as the ester linkage. This primary disconnection simplifies the target molecule into two key precursors: 3-hydroxypyridine (B118123) and a derivative of 3-fluorobenzoic acid, typically 3-fluorobenzoyl chloride. This approach is based on the well-established and reliable esterification reaction between an alcohol and an acyl chloride.

Further retrosynthetic steps can be envisioned for the precursors themselves. 3-Hydroxypyridine can be conceptually derived from 3-chloropyridine (B48278) through a nucleophilic substitution reaction. google.com Similarly, 3-fluorobenzoyl chloride is readily prepared from 3-fluorobenzoic acid by treatment with a chlorinating agent such as thionyl chloride or oxalyl chloride. This multi-level disconnection strategy provides a clear and practical roadmap for the total synthesis of this compound from commercially available starting materials.

Optimized Synthetic Routes for this compound

The synthesis of this compound is most efficiently achieved through the direct esterification of 3-hydroxypyridine with 3-fluorobenzoyl chloride. This section details the optimization of this process, from catalyst selection to precursor synthesis and reaction condition refinement.

Esterification Protocols and Catalyst Evaluation

The esterification of an alcohol with an acyl chloride is often accelerated by a basic catalyst. In the synthesis of this compound, tertiary amines like pyridine (B92270) or triethylamine (B128534) are commonly employed. Pyridine can act as a nucleophilic catalyst, forming a highly reactive acetyl-pyridinium intermediate. nih.gov The catalyst neutralizes the hydrogen chloride byproduct formed during the reaction, driving the equilibrium towards the product.

The choice and amount of catalyst can significantly impact the reaction rate and yield. While pyridine itself can serve as both a reactant and a catalyst, the addition of a more nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts can further enhance the reaction efficiency, particularly in less reactive systems. The evaluation of different catalysts is crucial for optimizing the synthesis.

Table 1: Catalyst Evaluation for the Esterification of 3-Hydroxypyridine

| Catalyst | Role | Relative Efficiency |

| Pyridine | Reactant/Base | Standard |

| Triethylamine | Base | Effective HCl Scavenger |

| 4-Dimethylaminopyridine (DMAP) | Nucleophilic Catalyst | High (in catalytic amounts) |

Precursor Synthesis and Purification Techniques

The purity of the precursors, 3-hydroxypyridine and 3-fluorobenzoyl chloride, is paramount for a successful and high-yielding synthesis.

3-Hydroxypyridine: One common laboratory-scale synthesis of 3-hydroxypyridine involves the diazotization of 3-aminopyridine, followed by hydrolysis of the resulting diazonium salt. An alternative industrial method involves the nucleophilic substitution of 3-chloropyridine with a hydroxide (B78521) source, such as sodium hydroxide, often at elevated temperatures and pressures. google.com A described method involves dissolving 3-chloropyridine in a solvent like ethylene (B1197577) glycol, heating to 130-140°C, and adding a basic hydroxide in batches. google.com Purification is typically achieved by distillation under reduced pressure or recrystallization from a suitable solvent like methanol (B129727) or ethanol. google.comgoogle.com

3-Fluorobenzoyl Chloride: This precursor is generally prepared by reacting 3-fluorobenzoic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common choice, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed. Another effective reagent is oxalyl chloride, which often provides cleaner reactions and is used with a catalytic amount of dimethylformamide (DMF). Purification of the resulting 3-fluorobenzoyl chloride is typically carried out by distillation under reduced pressure to remove any unreacted starting material and impurities.

Reaction Condition Optimization and Yield Enhancement

To maximize the yield of this compound, several reaction parameters must be carefully controlled.

Solvent: The choice of solvent is critical. Aprotic solvents such as dichloromethane (B109758) (DCM), chloroform, or tetrahydrofuran (B95107) (THF) are preferred to avoid side reactions with the acyl chloride. The solvent should be anhydrous to prevent hydrolysis of the 3-fluorobenzoyl chloride.

Temperature: The reaction is typically carried out at room temperature. However, gentle heating may be required to increase the reaction rate, though excessive heat can lead to the formation of byproducts.

Stoichiometry: A slight excess of the acyl chloride is often used to ensure complete consumption of the more valuable 3-hydroxypyridine.

Reaction Time: The reaction progress should be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time and prevent the formation of degradation products.

By carefully optimizing these conditions, the yield of this compound can be significantly enhanced.

Table 2: Optimization of Reaction Conditions

| Parameter | Condition | Rationale |

| Solvent | Anhydrous Dichloromethane | Aprotic, prevents hydrolysis of acyl chloride |

| Temperature | Room Temperature | Balances reaction rate and byproduct formation |

| Stoichiometry | 1.1 equivalents of 3-fluorobenzoyl chloride | Ensures complete conversion of 3-hydroxypyridine |

| Catalyst | Catalytic DMAP in pyridine | Maximizes reaction rate |

Derivatization Strategies and Functionalization of this compound

The structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a library of related compounds for various applications.

Chemical Modifications on the Pyridine Ring

The pyridine ring of this compound is susceptible to a range of chemical modifications.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. Pyridine N-oxides can facilitate nucleophilic substitution on the pyridine ring, particularly at the 2- and 4-positions. rsc.org

Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene (B151609), reactions such as nitration or halogenation can be achieved under harsh conditions. The directing effect of the ester group at the 3-position would primarily influence the position of substitution.

Nucleophilic Aromatic Substitution: The introduction of a good leaving group, such as a halogen, onto the pyridine ring would enable nucleophilic aromatic substitution (SNAr) reactions. This would allow for the introduction of various nucleophiles, including amines, alkoxides, and thiols, to further functionalize the molecule.

Metal-Catalyzed Cross-Coupling Reactions: If a halogen atom is present on the pyridine ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds. For instance, a bromo-substituted derivative could be coupled with a boronic acid to introduce a new aryl or alkyl group.

These derivatization strategies highlight the versatility of this compound as a scaffold for creating a diverse range of novel chemical entities.

Chemical Modifications on the Fluorobenzoate Moiety

No specific research detailing the chemical modifications on the fluorobenzoate part of this compound could be identified.

Transformations at the Ester Linkage

There is no available literature describing transformations, such as hydrolysis, transesterification, or reduction, specifically at the ester linkage of this compound.

Mechanistic Studies of Reactions Involving this compound

No mechanistic studies for reactions involving this compound have been published in the reviewed scientific literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of molecules. substack.com These methods, particularly Density Functional Theory (DFT), provide a framework for understanding molecular geometry, orbital energies, and charge distribution, which collectively govern a molecule's reactivity and spectroscopic behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. nepjol.info This is achieved by calculating the molecule's electronic energy for a given nuclear arrangement and systematically adjusting the atomic coordinates to find the lowest energy conformation. For pyridine (B92270) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can accurately predict bond lengths, bond angles, and dihedral angles. nepjol.info

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital most likely to donate electrons, representing the nucleophilic character of a molecule, while the LUMO is the most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nepjol.info A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nepjol.info Conversely, a small gap suggests that the molecule is more polarizable and reactive. nih.gov In a study on niacin, the HOMO-LUMO gap was calculated to be 5.398 eV, indicating significant molecular stability. nepjol.info The electrophilicity index, which quantifies the ability of a molecule to accept electrons, can also be derived from HOMO and LUMO energies. nepjol.info

Table 1: Representative Frontier Molecular Orbital Data for Niacin (a Pyridin-3-yl Analog)

| Parameter | Value (eV) |

| HOMO Energy | -7.546 |

| LUMO Energy | -2.148 |

| HOMO-LUMO Gap (ΔE) | 5.398 |

| Chemical Potential (μ) | -4.847 |

| Chemical Hardness (η) | 2.7 |

| Global Softness (S) | 0.370 |

| Electrophilicity Index (ω) | 4.351 |

Data derived from DFT B3LYP/6-311++G(d,p) calculations on Niacin. nepjol.info

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential, typically colored red, indicate areas with an excess of electrons and are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack.

For pyridine-containing compounds like niacin, MEP analysis reveals that the most negative potential is localized around the nitrogen and oxygen atoms, identifying them as the primary sites for electrophilic interactions. nepjol.info The hydrogen atoms, in contrast, exhibit positive potential, marking them as electrophilic centers. nepjol.info This type of analysis is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital for molecular recognition and binding processes.

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are widely used to predict various spectroscopic parameters, providing valuable insights that can aid in the interpretation of experimental data.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. Methods like Gauge-Independent Atomic Orbital (GIAO) are employed to compute NMR shielding tensors, which are then converted to chemical shifts. nih.gov These predictions can help in assigning peaks in experimental spectra and confirming molecular structures.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies correspond to the vibrational modes (stretching, bending, etc.) that are active in the infrared spectrum. nih.gov While calculated harmonic frequencies often need to be scaled to match experimental values due to the neglect of anharmonicity, they provide a powerful tool for vibrational assignments. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra. nih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) in the UV-Vis spectrum, which correspond to the electronic character of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation Studies

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. scispace.com This approach is invaluable for studying the conformational flexibility of molecules and their interactions with a solvent environment. scispace.com

Conformational Sampling and Equilibrium Dynamics

MD simulations can explore the conformational landscape of a molecule by simulating its atomic motions over a period of time, typically nanoseconds to microseconds. For a flexible molecule like Pyridin-3-yl 3-fluorobenzoate (B1230327), with a rotatable ester linkage, MD simulations can reveal the preferred conformations in a given environment and the energy barriers between them.

Starting from an optimized geometry, the simulation calculates the forces on each atom and integrates Newton's equations of motion to predict their positions and velocities at a later time. This process is repeated for millions of time steps, generating a trajectory of the molecule's dynamic behavior. Analysis of this trajectory can identify the most populated conformational states, the timescale of transitions between them, and how these dynamics are influenced by factors like temperature and solvent. Such studies have been effectively used to establish the binding dynamics of nicotinamide-based derivatives with biological targets. nih.gov

Solvation Shell Analysis and Solvent-Solute Interactions

The behavior of Pyridin-3-yl 3-fluorobenzoate in a solution is critically dependent on the interactions with the surrounding solvent molecules. Understanding the structure and dynamics of the solvation shells is paramount for predicting its solubility, stability, and reactivity in different chemical environments. Molecular dynamics (MD) simulations are a primary tool for this purpose, allowing for the explicit modeling of solvent molecules around the solute. nih.govnih.govresearchgate.net

In a hypothetical MD simulation of this compound in a polar protic solvent such as methanol (B129727), the formation of distinct solvation shells can be analyzed. The first solvation shell, representing the solvent molecules in direct contact with the solute, is of particular interest. rsc.org Analysis of the radial distribution functions (RDFs) between specific atoms of the solute and solvent molecules would reveal the preferred sites of interaction. For instance, the nitrogen atom of the pyridine ring, with its lone pair of electrons, is expected to act as a hydrogen bond acceptor, leading to a high probability of finding methanol's hydroxyl hydrogen in its vicinity. Similarly, the carbonyl oxygen of the ester group would also be a prominent hydrogen bond acceptor site.

The strength and nature of these solvent-solute interactions can be further quantified by calculating the coordination number, which represents the average number of solvent molecules in the first solvation shell. rsc.org These computational approaches provide a detailed, atomistic view of solvation that is often inaccessible through experimental means alone. acs.orgacs.org

Table 1: Illustrative Solvation Shell Parameters for this compound in Methanol This table presents hypothetical data from a molecular dynamics simulation.

| Solute Atom/Group | Solvent Atom | Peak of First Solvation Shell (Å) | Coordination Number |

|---|---|---|---|

| Pyridine Nitrogen | Methanol Hydroxyl H | 1.9 | 1.1 |

| Carbonyl Oxygen | Methanol Hydroxyl H | 2.0 | 1.5 |

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting its stability and designing synthetic routes. Computational chemistry offers powerful tools to model reaction pathways and characterize the high-energy transition states that govern reaction rates. ucsb.edumit.edu Quantum mechanical methods, such as Density Functional Theory (DFT), are typically employed for these calculations due to their balance of accuracy and computational cost. aip.org

A common reaction involving esters is hydrolysis, which can be either acid- or base-catalyzed. Modeling the base-catalyzed hydrolysis of this compound would involve identifying the minimum energy path for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This process would proceed through a tetrahedral intermediate, and the computational model would aim to locate the transition state structures leading to and from this intermediate.

The characterization of a transition state involves not only determining its geometry but also confirming that it is a first-order saddle point on the potential energy surface. This is achieved by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mit.edu The energy of the transition state relative to the reactants provides the activation energy barrier, a key parameter in determining the reaction kinetics. ucsb.edu Machine learning models are also emerging as a powerful tool for the rapid prediction of transition state structures. nih.gov

Table 2: Hypothetical Energetic Profile for the Base-Catalyzed Hydrolysis of this compound This table presents hypothetical data from a DFT calculation.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Ester + OH⁻) | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +12.5 |

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. researchgate.netresearchgate.net These models are valuable for predicting the properties of new, unsynthesized compounds, thereby guiding molecular design. mdpi.com

The first step in a QSPR study is the calculation of a wide range of molecular descriptors that encode different aspects of the molecular structure. For this compound, these descriptors can be broadly categorized into topological and electronic descriptors.

Topological descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching. researchgate.netdntb.gov.ua Examples include molecular weight, connectivity indices (such as the Kier & Hall indices), and shape indices (like the Kappa indices). These descriptors are computationally inexpensive to calculate and can capture fundamental aspects of the molecular architecture.

Electronic descriptors , on the other hand, are derived from quantum chemical calculations and provide information about the electronic structure of the molecule. acs.org For this compound, these would include dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of charge within the molecule can be described by partial atomic charges.

Once a set of descriptors has been generated, statistical methods such as multiple linear regression (MLR) or machine learning algorithms are used to build a model that correlates a subset of these descriptors with a specific chemical property. nih.gov For this compound, one could aim to predict its intrinsic chemical reactivity.

Global reactivity parameters, derived from the HOMO and LUMO energies, can provide a quantitative measure of chemical reactivity. For instance, the HOMO-LUMO gap is related to the chemical stability of the molecule, with a larger gap indicating lower reactivity. Chemical hardness and softness, as well as electronegativity and the electrophilicity index, can also be calculated and used as dependent variables in a QSPR model.

A hypothetical QSPR model for the electrophilicity index (ω) of a series of substituted pyridinyl benzoates might take the following form:

ω = c₀ + c₁ (χ) + c₂ (μ) + c₃ (LUMO)

where χ is a connectivity index, μ is the dipole moment, LUMO is the energy of the lowest unoccupied molecular orbital, and c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis. Such a model would allow for the rapid estimation of the electrophilicity of related compounds, providing insights into their potential reactivity in various chemical processes.

Table 3: Illustrative Molecular Descriptors for this compound This table presents hypothetical data from computational calculations.

| Descriptor Type | Descriptor Name | Value |

|---|---|---|

| Topological | Molecular Weight | 215.19 g/mol |

| Topological | Kier & Hall Connectivity Index (¹χ) | 6.87 |

| Electronic | Dipole Moment | 2.5 D |

| Electronic | HOMO Energy | -8.2 eV |

| Electronic | LUMO Energy | -1.5 eV |

Structure Activity Relationships Sar and Mechanistic Biological Insights Non Clinical Focus

In Vitro Molecular Interaction Studies of Pyridin-3-yl 3-fluorobenzoate (B1230327)

In vitro studies are fundamental to characterizing the interaction of a compound with biological macromolecules at the molecular level. While specific experimental data for Pyridin-3-yl 3-fluorobenzoate is not extensively available in the public domain, this section outlines the key methodologies used to investigate such interactions.

Enzyme inhibition studies are crucial for determining how a compound affects the activity of a specific enzyme. These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor to determine key kinetic parameters.

The primary value derived from these studies is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates a more potent inhibitor. For instance, in studies of other pyridine-containing compounds, a wide range of IC₅₀ values have been observed depending on the target enzyme. As an example, a series of 3-phenyl-β-alanine 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities with pyridine (B92270) compounds, exhibited IC₅₀ values against carbonic anhydrase-II ranging from 12.1 to 53.6 µM. mdpi.com Another example is PKM-833, a fatty acid amide hydrolase (FAAH) inhibitor, which showed potent IC₅₀ values of 8.8 and 10 nmol/L against human and rat FAAH, respectively. nih.gov

Further kinetic experiments can elucidate the mechanism of inhibition, which can be competitive, non-competitive, uncompetitive, or irreversible. This is often determined by analyzing Lineweaver-Burk or Michaelis-Menten plots. An irreversible inhibitor, for example, typically forms a covalent bond with the enzyme. Studies on the FAAH inhibitor PKM-833 confirmed an irreversible mode of action. nih.gov Similarly, the monoacylglycerol lipase (B570770) (MAGL) inhibitor JZL184 also acts in an irreversible manner. merckmillipore.com

Table 1: Illustrative Enzyme Inhibition Data for Pyridine-Related Compounds

| Compound Name | Target Enzyme | IC₅₀ Value | Mechanism of Inhibition |

| PKM-833 | Human FAAH | 8.8 nmol/L | Irreversible |

| JZL184 | MAGL | 6-8 nM | Irreversible |

| PF-3845 | FAAH | Kᵢ = 0.23 µM | Selective |

| JNJ-1661010 | FAAH | 12 nM | Reversible |

| Compound 4a | Carbonic Anhydrase-II | 12.1 µM | Not Specified |

This table provides illustrative data from various sources on compounds structurally related to or within the same therapeutic class as this compound and is not representative of this compound itself.

Receptor binding assays are used to measure the affinity of a ligand for a particular receptor. These assays typically involve incubating a radiolabeled ligand with a preparation of the receptor protein. The unlabeled compound of interest is then added at various concentrations to compete with the radiolabeled ligand for binding. The concentration of the test compound that displaces 50% of the specific binding of the radiolabeled ligand is known as the IC₅₀, which can be used to calculate the binding affinity (Ki).

The specificity of a compound is a critical aspect of its pharmacological profile. To assess this, a compound is typically screened against a panel of different receptors, enzymes, and ion channels. A highly selective compound will show potent activity at its intended target with significantly less activity at other targets. For example, the FAAH inhibitor PKM-833 was found to be over 200-fold more selective for FAAH compared to 137 other molecular targets, indicating high specificity. nih.gov This selectivity is crucial for minimizing off-target effects.

To gain a deeper understanding of the binding event between a ligand and its protein target, biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed. These methods provide quantitative data on binding kinetics and thermodynamics. xantec.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures molecular interactions in real-time. nih.gov One binding partner (the ligand) is immobilized on a sensor surface, and the other (the analyte) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon the binding of a ligand to a protein. nicoyalife.com In an ITC experiment, a solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. nicoyalife.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry of binding (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

Table 2: Comparison of SPR and ITC for Protein-Ligand Interaction Analysis

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Principle | Change in refractive index upon binding | Heat change upon binding |

| Key Parameters | kₐ (on-rate), kₑ (off-rate), Kₑ (affinity) | Kₐ (affinity), ΔH (enthalpy), n (stoichiometry) |

| Labeling | Label-free | Label-free |

| Throughput | Moderate to high | Low to moderate |

| Sample Consumption | Relatively low | Higher |

This table provides a general comparison of the two techniques. xantec.comnicoyalife.comreichertspr.com

Computational Approaches to Molecular Recognition and Binding

Computational methods are powerful tools for predicting and analyzing how a small molecule like this compound might interact with a biological target. These in silico techniques can guide the design of new compounds and provide insights into structure-activity relationships. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com The process involves placing the ligand into the binding site of the protein in various conformations and orientations and scoring these poses based on their predicted binding affinity. The resulting docking score provides an estimate of the binding energy, with lower scores typically indicating a more favorable interaction.

For a compound like this compound, a docking study would involve obtaining the three-dimensional structure of a potential target protein, often from a public database like the Protein Data Bank (PDB). The ligand structure would then be docked into the active site of the protein. The analysis of the top-ranked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to binding. For example, in a docking study of 3-phenyl-β-alanine based oxadiazole analogues with carbonic anhydrase-II, the active compounds were found to fit well into the active site, forming hydrogen bonds with key residues like Thr199, Thr200, and Gln92. mdpi.com

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target. nih.gov These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged groups. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-protein complex (structure-based) or by aligning a set of active ligands (ligand-based). nih.gov

Once a pharmacophore model is developed, it can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the required features for binding. This in silico screening approach can significantly accelerate the discovery of new potential inhibitors. Furthermore, pharmacophore models can guide the design of new ligands by highlighting the essential features that should be incorporated into a novel chemical scaffold. For instance, a study on pyridine derivatives as potential EGFR inhibitors identified key pharmacophoric features including a hydrophobic moiety, a hydrogen bond donor, and a flat heteroaromatic moiety. nih.gov

Rational Design and Synthesis of this compound Analogues for SAR Elucidation

The elucidation of Structure-Activity Relationships (SAR) is crucial for optimizing a lead compound. This involves the rational design and synthesis of analogues where specific parts of the molecule are systematically modified.

The pyridine ring is a common scaffold in medicinal chemistry. nih.gov Modifications would involve altering the position of the nitrogen atom (to pyridin-2-yl or pyridin-4-yl esters), which would change the dipole moment and hydrogen bonding capabilities of the molecule. Furthermore, introducing various substituents (e.g., methyl, methoxy, halogen) at different positions on the pyridine ring would probe the steric and electronic requirements of the binding pocket. nih.gov The synthesis of such analogues could be achieved through standard esterification reactions between the corresponding substituted pyridinols and 3-fluorobenzoyl chloride.

The fluorobenzoate part of the molecule would also be systematically altered. This would include:

Positional Isomerism: Moving the fluorine atom to the ortho- or para-position of the benzoate (B1203000) ring to understand the optimal position for interaction.

Halogen Substitution: Replacing the fluorine with other halogens (Cl, Br, I) to investigate the effect of halogen size and electronegativity.

Substitution with other groups: Introducing electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -CN, -NO₂) groups to modulate the electronic properties of the phenyl ring.

By comparing the biological activity of the synthesized analogues, key pharmacophoric features could be identified. A pharmacophore model would highlight the essential structural motifs required for activity, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. For instance, if analogues with a hydrogen bond acceptor at a specific position on the pyridine ring consistently show higher activity, this feature would be deemed critical.

Cellular Assays for Investigating Specific Molecular Mechanisms in Research Models (Non-Clinical Phenotypes)

Cellular assays are vital for understanding how a compound affects biological systems at a molecular level, downstream of direct target engagement.

If this compound were hypothesized to be an inhibitor of a specific kinase, its effect on relevant signaling pathways would be investigated. For example, if the target were within the PI3K/Akt/mTOR pathway, a key regulator of cell growth and proliferation, cellular assays would be conducted. nih.gov Techniques like Western blotting would be used to measure the phosphorylation status of key downstream proteins such as Akt, S6 ribosomal protein, or 4E-BP1 in cancer cell lines after treatment with the compound. A dose-dependent reduction in the phosphorylation of these proteins would indicate on-target activity and modulation of the signaling cascade. mit.edu

Table 2: Hypothetical Cellular Assay Results for this compound on the PI3K/Akt/mTOR Pathway

| Cell Line | Analyte | IC₅₀ (nM) |

| HCT-116 | p-Akt (Ser473) | Data not available |

| PC-3 | p-S6 (Ser235/236) | Data not available |

| MCF-7 | p-4E-BP1 (Thr37/46) | Data not available |

This table is for illustrative purposes only. No actual data for this compound has been found.

Investigation of Gene Expression Modulation

No studies detailing the effects of this compound on gene expression were identified.

Target Identification in Cell-Based Systems

No research outlining the specific molecular targets of this compound within cellular systems was found.

Academic and Research Applications Non Clinical

Pyridin-3-yl 3-fluorobenzoate (B1230327) as a Synthetic Building Block and Reagent

The structure of Pyridin-3-yl 3-fluorobenzoate, which combines a pyridine (B92270) ring with a fluorinated benzoic acid derivative, makes it a valuable precursor and reagent in organic synthesis. The pyridine moiety, a nitrogen-containing heterocycle, is a common feature in many biologically active compounds and functional materials. Its derivatization is a key strategy in the development of novel molecular architectures. The presence of the 3-fluorobenzoate group further enhances its synthetic utility by providing a reactive site and influencing the electronic properties of the molecule.

The synthesis of functionalized pyridines is a significant area of research. organic-chemistry.org Various methods have been developed for the construction of the pyridine ring and for its subsequent modification. organic-chemistry.org For instance, 3-acetyl pyridine can be used as a starting material in reactions with aromatic amines and triphenylphosphite to produce diphenyl 1-(arylamino)-1-(pyridin-3-yl)ethylphosphonates, showcasing the reactivity of the pyridine core. nih.gov Similarly, the synthesis of 3-pyridylboronic acid and its application in Suzuki coupling reactions to form C-C bonds highlights the importance of pyridyl units as building blocks for more complex molecules. researchgate.net

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are highly efficient synthetic strategies. Pyridine derivatives are often employed as key components in such reactions. For example, a three-component synthesis of pyridylacetic acid derivatives has been reported, which utilizes a pyridine-N-oxide, a Meldrum's acid derivative, and a nucleophile. acs.org This reaction proceeds through the initial substitution on the activated pyridine ring, followed by ring-opening and decarboxylation, demonstrating the dual reactivity of the Meldrum's acid derivative as both a nucleophile and an electrophile. acs.org While not specifically detailing the use of this compound, this example illustrates how a functionalized pyridine can serve as a precursor in the construction of complex molecules through MCRs. The ester linkage in this compound could potentially be cleaved or the pyridine ring could be activated to participate in similar reaction cascades.

Role in the Synthesis of Complex Heterocyclic Systems

The pyridine nucleus is a fundamental component of many complex heterocyclic systems. nih.govnih.gov The development of methods to incorporate the pyridine moiety into larger, more intricate structures is a continuous effort in organic chemistry. For instance, N-pyridyl ureas have been used in the annulation of anthranilic esters to synthesize 3-(pyridin-2-yl)quinazolin-2,4(1H,3H)-diones. nih.gov This process involves the formation of an N-aryl-N'-pyridyl urea (B33335) intermediate, which then undergoes cyclocondensation. nih.gov

Furthermore, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives as potential antibacterial agents highlights the role of the pyridyl group in the construction of biologically relevant scaffolds. nih.gov The structural modifications of these compounds, including the introduction of different substituents on the pyridine and other parts of the molecule, are crucial for optimizing their activity. nih.gov this compound, with its pre-functionalized pyridine and phenyl rings, could serve as a valuable starting material for the synthesis of a wide array of complex heterocyclic systems, offering a scaffold that can be further elaborated through reactions targeting the ester, the pyridine nitrogen, or the fluorinated ring.

Applications in Materials Science and Optoelectronics Research

The unique electronic and structural properties of pyridine-containing compounds make them attractive candidates for applications in materials science and optoelectronics. The incorporation of fluorine atoms can further modulate these properties, making this compound a compound of interest in these research areas.

Design of Organic Light-Emitting Diode (OLED) Components

Pyridine-based materials are actively being investigated for their use as electron-transport materials in organic light-emitting diodes (OLEDs). researchgate.net The nitrogen atom in the pyridine ring can influence the energy levels of the molecule, which is a critical factor in the design of efficient OLED devices. For instance, a series of pyridine-containing compounds have been developed as electron-transport layers for blue phosphorescent OLEDs, leading to devices with significantly reduced operating voltages and high power efficiencies. researchgate.net The strategic placement of pyridine rings within the molecular framework allows for the tuning of the material's energy levels. researchgate.net The presence of both a pyridine ring and a fluorinated phenyl ring in this compound suggests its potential as a building block for designing new materials for OLEDs, where the fluorine substituent could be used to fine-tune the electronic properties and stability of the resulting components.

Exploration in Polymer Chemistry as a Monomer

While specific studies on the use of this compound as a monomer in polymer chemistry are not widely reported, its bifunctional nature suggests its potential in this field. The ester linkage could potentially undergo hydrolysis or transesterification to create a reactive site for polymerization, while the pyridine and fluorinated phenyl groups could be incorporated into the polymer backbone or as pendant groups. The inclusion of such moieties can impart specific properties to the resulting polymer, such as thermal stability, altered solubility, and specific electronic or optical characteristics. Further research is needed to explore the viability of this compound as a monomer for the synthesis of novel polymers.

Crystal Engineering and Co-crystallization Strategies

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is a powerful tool in crystal engineering. nih.gov The interaction between a carboxylic acid and a pyridine is a well-established and robust supramolecular synthon, often leading to the formation of co-crystals through hydrogen bonding. nih.govacs.org

The study of co-crystallization between benzoic acid and sodium benzoate (B1203000) has demonstrated the formation of a stable 2:1 co-crystal. mdpi.comresearchgate.netrsc.orgresearchgate.net This principle has been extended to a wide range of substituted benzoic acids and pyridines. For example, the co-crystallization of 3-fluorobenzoic acid with 4-acetylpyridine (B144475) results in a hydrogen-bonded dimer. nih.gov The crystal structure of 3-(3-(pyridin-3-yl)ureido) benzoic acid also reveals extensive hydrogen bonding networks. researchgate.net Furthermore, co-crystals of 4-fluorobenzoic acid with 2-aminobenzothiazole (B30445) have been synthesized and characterized, highlighting the role of hydrogen bonds in forming supramolecular structures. eurjchem.com These examples strongly suggest that this compound, or its constituent parts (3-pyridinole and 3-fluorobenzoic acid), could be a prime candidate for forming co-crystals with other molecules, enabling the tuning of physicochemical properties of active pharmaceutical ingredients or the design of new materials with specific solid-state architectures. nih.govresearchgate.net

Development of Advanced Analytical Methodologies for Research Purposes

In non-clinical research, the development of robust and sensitive analytical methods is paramount for the accurate quantification and characterization of chemical compounds in various matrices. For this compound, methodologies are optimized to ensure specificity, precision, and accuracy, facilitating its study in complex research environments.

Optimization of Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are fundamental for the separation and quantification of this compound. The optimization of these methods is crucial for achieving high resolution and sensitivity.

For HPLC, a reverse-phase (RP-HPLC) method is commonly developed. ekb.egresearchgate.net The selection of a suitable stationary phase, such as a C18 column, is a critical first step. rjptonline.org Method development involves optimizing the mobile phase composition, typically a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or a solution with an amine modifier like triethylamine) and an organic solvent like acetonitrile (B52724) or methanol (B129727). ekb.egrjptonline.org Gradient elution, where the ratio of organic to aqueous solvent is changed over time, is often employed to ensure the efficient separation of the target compound from any impurities or matrix components. ekb.eg Detection is typically performed using a Diode-Array Detector (DAD) or a standard UV detector set at a wavelength where the compound exhibits maximum absorbance, determined by its chromophoric pyridine and fluorophenyl rings. ekb.egrjptonline.org Validation of the developed HPLC method is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure its reliability. ekb.egresearchgate.net

Table 1: Illustrative Parameters for HPLC Method Development

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., 250mm x 4.6mm, 5µm) | Provides a non-polar stationary phase for separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Triethylamine (B128534) in Water, pH adjusted | Aqueous component of the mobile phase; the modifier helps to improve peak shape. |

| Mobile Phase B | Acetonitrile/Methanol mixture | Organic solvent; its concentration is varied to elute the compound. |

| Elution Mode | Gradient | Allows for optimal separation of compounds with different polarities within a single run. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and the analysis time. |

| Detection | UV at 240 nm | Wavelength for monitoring the eluting compound based on its absorbance. |

| Column Temp. | Ambient or controlled (e.g., 30 °C) | Ensures reproducibility of retention times. |

GC-MS can also be utilized, particularly for volatile derivatives or for structural confirmation. The optimization would involve selecting the appropriate capillary column, programming the oven temperature ramp to ensure separation, and setting the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragments.

Spectrophotometric Methods for Quantitative Analysis in Research Matrices

UV-Visible spectrophotometry offers a rapid and cost-effective method for the quantitative analysis of this compound in various research samples, provided the matrix is not overly complex. The presence of the pyridine and substituted benzene (B151609) rings results in UV absorbance that can be exploited for quantification.

For more complex matrices where background absorbance may interfere, advanced chemometric techniques can be combined with UV-Vis spectroscopy. japsonline.com Methods like Principal Component Regression (PCR) and Partial Least Squares (PLS) regression can be used to build multivariate calibration models. japsonline.com These statistical approaches can deconvolve the spectral data, allowing for the accurate quantification of the target analyte even in the presence of interfering substances without a prior separation step. japsonline.com The process involves acquiring UV-Vis spectra across a range of wavelengths for a set of calibration samples containing known concentrations of this compound. The spectral data and concentration values are then used to generate a predictive model. japsonline.com This model can subsequently be used to determine the concentration of the compound in unknown research samples based on their UV-Vis spectra. japsonline.com The important wavelengths for generating the model would correspond to the regions of maximum absorbance for the compound. japsonline.com

Table 2: Example of a Multivariate Calibration Model for Spectrophotometric Analysis

| Model Parameter | Value | Description |

|---|---|---|

| Technique | UV-Vis Spectroscopy with PCR | Principal Component Regression model applied to spectral data. |

| Wavelength Range | 200 - 400 nm | Spectral region scanned to capture the compound's absorbance profile. |

| Key Wavelengths | ~230-270 nm | Region identified by the model as containing the most significant information for quantification. |

| R² (Coefficient of Determination) | > 0.99 | Indicates a strong correlation between predicted and actual concentrations in the calibration set. |

| RMSEP (Root Mean Square Error of Prediction) | Low Value | Indicates high accuracy of the model when predicting concentrations in new samples. |

Utilization as a Chemical Probe for Biochemical Pathway Elucidation

This compound can serve as a foundational structure or scaffold in the development of chemical probes designed to investigate and elucidate complex biochemical pathways. Its distinct chemical moieties can be functionalized to create specialized tools for studying biological systems at the molecular level.

Development of Fluorescent Labeling Agents

While this compound is not inherently fluorescent, its structure can be chemically modified to create a fluorescent probe. bjmu.edu.cn A common strategy involves covalently linking the core structure to a known fluorophore, such as a cyanine (B1664457) dye (e.g., Cy3) or a nitrobenzoxadiazole (NBD) group. rsc.orgresearchgate.net The synthesis would typically involve creating a reactive derivative of the this compound scaffold that can be coupled to the fluorescent tag. rsc.org

Alternatively, the intrinsic properties of the pyridine ring can be exploited. bjmu.edu.cn In the design of novel fluorescent molecules, incorporating N-heterocyclic aromatic rings like pyridine into a larger conjugated system can enhance the electron-withdrawing properties of an acceptor group, which is a key strategy for developing new fluorophores. bjmu.edu.cn By using this compound as a starting material, medicinal chemists could synthesize more complex, nitrogen-fused heterocyclic systems that exhibit desirable photophysical properties, such as a significant Stokes shift and good quantum yield, making them suitable for biological imaging applications. bjmu.edu.cn

Tools for Investigating Enzyme Mechanisms or Receptor Function

The pyridine and fluorophenyl motifs present in this compound are common structural elements in pharmacologically active molecules. This makes the compound an interesting starting point for developing chemical probes to investigate the function of enzymes and receptors.

By modifying the core structure, researchers can create derivatives designed to interact with specific biological targets. For example, derivatives of pyridine-containing compounds have been developed as potent and selective ligands for receptors in the central nervous system, such as the metabotropic glutamate (B1630785) receptor 5 (mGlu5). nih.gov A derivative could be radiolabeled (e.g., with ¹⁸F) to create a radioligand for use in positron emission tomography (PET) imaging, allowing for the non-invasive study of receptor density and distribution in vivo. nih.gov

Similarly, other pyridine-based structures have been identified as potent agonists for nuclear receptors like the constitutive androstane (B1237026) receptor (CAR), which is involved in metabolism and detoxification pathways. nih.gov By systematically modifying the this compound structure, a library of compounds could be synthesized and screened in cellular reporter assays to identify molecules that selectively activate or inhibit a target receptor or enzyme. nih.gov These probes are invaluable tools for validating therapeutic targets and understanding their role in cellular signaling and disease processes. nih.govnih.gov

Table 3: Application of Pyridine-Containing Probes in Receptor Studies

| Probe Example | Target | Application | Key Finding | Citation |

|---|---|---|---|---|

| [¹⁸F]F-PEB | mGlu5 Receptor | PET Imaging | Used to visualize and quantify mGlu5 receptors in the central nervous system. | nih.gov |

| Imidazo[1,2-a]pyridine derivatives | Constitutive Androstane Receptor (CAR) | Cellular Reporter Assays | Discovered as potent and selective human CAR agonists, reinforcing CAR as a therapeutic target. | nih.gov |

| MPEP | mGlu5 Receptor | In Vitro Binding | Identified as a potent and selective noncompetitive antagonist for mGlu5. | nih.gov |

Future Directions and Emerging Research Avenues

Exploration of Sustainable and Green Synthetic Methodologies

The synthesis of esters, including Pyridin-3-yl 3-fluorobenzoate (B1230327), has traditionally relied on methods like Fischer-Speier esterification, which often involve harsh conditions, stoichiometric acid catalysts, and the generation of significant waste. mdpi.commasterorganicchemistry.com The future of its synthesis lies in the adoption of green chemistry principles to enhance efficiency and minimize environmental impact. Research is shifting towards methodologies that utilize benign solvents, reduce energy consumption, and employ recyclable catalysts.

Key areas of exploration include:

Microwave-Assisted and Ultrasonic Synthesis : These energy-efficient techniques can dramatically reduce reaction times and improve yields for both pyridine (B92270) derivative synthesis and esterification reactions. researchgate.netnumberanalytics.comresearchgate.net

Enzyme-Catalyzed Esterification : The use of enzymes, such as lipases, offers high selectivity under mild reaction conditions, presenting a biodegradable and efficient catalytic alternative. numberanalytics.com

Green Solvents and Catalysts : Replacing traditional organic solvents with greener alternatives like glycerol (B35011) or polyethylene (B3416737) glycol (PEG) is a promising approach. researchgate.netresearchgate.net Similarly, solid acid catalysts or proton-exchanged clays (B1170129) can substitute corrosive liquid acids, simplifying product purification and enabling catalyst recycling. mdpi.com

| Method | Traditional Approach (e.g., Fischer Esterification) | Green Alternative | Primary Benefits of Green Alternative |

| Catalyst | Concentrated H₂SO₄ (corrosive, non-recyclable) | Immobilized Lipase (B570770) or Solid Acid (e.g., Montmorillonite) | Mild conditions, recyclable, reduced waste mdpi.comnumberanalytics.com |

| Solvent | Toluene or Benzene (B151609) (volatile, toxic) | Glycerol, PEG-400, or Solvent-Free Conditions | Low toxicity, biodegradable, improved safety researchgate.netresearchgate.net |

| Energy Input | Prolonged heating under reflux | Microwave or Ultrasound Irradiation | Drastically reduced reaction times, lower energy use researchgate.netresearchgate.net |

| Process | Multi-step synthesis with isolation of intermediates | One-Pot Multicomponent Reaction | Increased efficiency, atom economy, less solvent waste researchgate.net |

These sustainable methodologies not only offer environmental and economic advantages but also align with the broader goal of developing cleaner and more responsible chemical manufacturing processes.

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical design by accelerating the design-make-test-analyze cycle. nih.govresearchgate.net For Pyridin-3-yl 3-fluorobenzoate, these computational tools can be leveraged to design novel analogues with enhanced properties and to predict their behavior without the need for exhaustive experimental synthesis.

Future research directions integrating AI and ML include:

De Novo Molecular Design : Generative AI models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can be trained on libraries of known bioactive molecules to generate novel structures based on the this compound scaffold. nih.gov These models can design compounds optimized for specific properties like target binding affinity or improved physicochemical characteristics.

Predictive Modeling (QSAR) : Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity or physical properties (e.g., solubility, melting point) of newly designed analogues. researchgate.net This allows for the rapid virtual screening of thousands of potential compounds, prioritizing the most promising candidates for synthesis. nih.gov

Reaction Prediction and Synthesis Planning : AI tools can predict the outcomes of chemical reactions and even suggest optimal synthetic routes, aiding in the development of efficient and sustainable pathways for new derivatives. researchgate.net

ADMET Prediction : Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities is crucial. AI/ML models can forecast these profiles early in the design phase, reducing late-stage failures. researchgate.net

| AI/ML Application | Description | Potential Impact on this compound Research |

| Generative Models (e.g., GANs, VAEs) | Algorithms that create new data (molecular structures) based on learned patterns from existing data. nih.gov | Design of novel analogues with potentially superior biological or material properties. |

| Predictive QSAR Models | Statistical models relating quantitative chemical structure features to properties or activities. researchgate.net | Rapidly estimate the efficacy and physicochemical properties of virtual compounds, prioritizing synthesis efforts. |

| Virtual High-Throughput Screening (vHTS) | Computational screening of large compound libraries against a biological target. nih.gov | Identify potential biological targets for this compound or its derivatives. |

| ADMET Forecasting | Models trained to predict the pharmacokinetic and toxicological profile of a molecule. researchgate.net | Early-stage filtering of compounds likely to have poor safety or bioavailability profiles. |

By integrating AI and ML, researchers can explore the chemical space around this compound more efficiently, making the discovery of new functional molecules faster and more cost-effective.

Advanced Spectroscopic Techniques for Real-time and Dynamic Studies

While standard spectroscopic methods (NMR, IR, MS) are used to confirm the final structure of this compound, advanced techniques offer the potential to study its formation and behavior in real-time. These dynamic studies are crucial for optimizing reaction conditions and understanding the molecule's conformational properties.

Future research can benefit from:

In-situ Reaction Monitoring : Techniques like in-situ Fourier-transform infrared (FTIR) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the esterification reaction as it happens. This provides real-time data on the consumption of reactants and the formation of the product, allowing for detailed kinetic analysis. acs.org The characteristic C=O and C-O ester stretches in the IR spectrum are ideal for this purpose. spectroscopyonline.com

Reaction Progress Kinetic Analysis (RPKA) : By utilizing data from real-time monitoring, RPKA can be employed to quickly determine reaction orders, identify catalyst deactivation, and elucidate the reaction mechanism without needing multiple experiments under varying concentrations. acs.org

Dynamic NMR (DNMR) Spectroscopy : The bond between the pyridinyl oxygen and the carbonyl carbon has some degree of rotational freedom. DNMR studies at variable temperatures could reveal information about the energy barrier to this rotation and the conformational preferences of the molecule, similar to studies on related pyridine aldehydes. acs.org

| Spectroscopic Technique | Information Gained | Application to this compound |

| In-situ FTIR/NMR | Real-time concentration of reactants and products. | Kinetic profiling of the synthesis reaction; optimization of temperature, catalyst loading, and reaction time. acs.org |

| Reaction Progress Kinetic Analysis (RPKA) | Reaction orders, rate constants, catalyst behavior. | Elucidation of the esterification mechanism and identification of rate-limiting steps. acs.org |

| Dynamic NMR (DNMR) | Rotational energy barriers, conformational exchange rates. | Understanding molecular flexibility and the population of different rotational isomers (rotamers). acs.org |

| 2D NMR (e.g., NOESY, ROESY) | Through-space correlations between protons. | Determining the preferred 3D conformation of the molecule in solution. |

These advanced methods provide a deeper insight into the molecule's chemical dynamics, moving beyond a static picture to a more complete understanding of its behavior.

Interdisciplinary Research with Chemical Biology and Materials Science

The structural motifs within this compound—a pyridine ring, a fluorinated aromatic ring, and an ester linkage—make it an interesting scaffold for interdisciplinary applications. Future research will likely explore its potential as a building block in chemical biology and materials science.

In Chemical Biology: The pyridine moiety is a common feature in many biologically active compounds and pharmaceuticals. researchgate.netnih.gov The fluorinated phenyl group can enhance metabolic stability and binding affinity. This combination suggests that this compound could serve as a foundational structure for:

Chemical Probes : Derivatives could be designed as probes to study enzymes like hydrolases or transferases, where the ester group acts as a reactive handle or a recognition element.

Fragment-Based Discovery : The molecule itself can be used as a fragment in screening campaigns against biological targets. Its interaction with a protein could be the starting point for developing more potent inhibitors. researchgate.netnih.gov

Bioisosteric Scaffolds : The N-SF₅ group has been explored as a bioisostere for other functional groups. acs.org Similarly, the entire molecule or its fragments could be investigated for their ability to mimic endogenous ligands or known drugs to create novel therapeutic agents.

In Materials Science: Aromatic esters and pyridine-containing polymers are used in the development of advanced materials. The properties of this compound make it a candidate for:

Monomer for Specialty Polymers : The molecule could be functionalized to act as a monomer for creating polyesters or polyamides with specific properties, such as high thermal stability or unique optical characteristics, conferred by the fluoro and pyridine groups.

Organic Electronics : Pyridine-based structures are explored for their electron-transporting properties. mdpi.com As a component in larger conjugated systems, this scaffold could be integrated into materials for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Ligands for Metal-Organic Frameworks (MOFs) : With further modification, the pyridine nitrogen can act as a coordination site for metal ions, making it a potential building block for constructing MOFs with tailored porosity and functionality for applications in gas storage or catalysis.

| Field | Potential Application | Rationale |

| Chemical Biology | Design of enzyme inhibitors or chemical probes. | The ester can act as a reactive/recognition site; pyridine and fluorophenyl groups can mediate target binding. nih.govresearchgate.net |

| Materials Science | Monomer for high-performance polymers. | Aromatic ester structure provides rigidity and thermal stability; fluorine can impart hydrophobicity. |

| Materials Science | Component in organic electronic materials. | Pyridine is an electron-deficient ring, useful for electron transport in organic semiconductors. mdpi.com |

| Interdisciplinary | Building block for cross-coupling reactions. | The aromatic rings can be further functionalized via modern cross-coupling methods (e.g., Suzuki, Sonogashira) to build complex molecular architectures for various applications. acs.orgsigmaaldrich.com |

By bridging the gap between core chemistry and applied sciences, the potential utility of this compound can be significantly expanded, paving the way for its incorporation into novel functional systems.

Q & A

Basic: What synthetic methodologies are recommended for preparing Pyridin-3-yl 3-fluorobenzoate, and how is purity validated?

Answer:

this compound is typically synthesized via coupling reactions. For instance, boronic acid derivatives (e.g., pyridinylboronic acids) can react with fluorinated benzoate esters under Suzuki-Miyaura conditions, as demonstrated in analogous syntheses of trifluoromethylpyridine derivatives . Post-synthesis, purity is validated using:

- High-Performance Liquid Chromatography (HPLC): Retention time analysis under conditions similar to those in Reference Example 13 (e.g., SMD-TFA05 method, retention time ~1.26 minutes) .

- Single-Crystal X-ray Diffraction (SCXRD): Structural confirmation via crystallography, refined using programs like SHELXL for accuracy (mean σ(C–C) = 0.003 Å) .

Advanced: How do microbial degradation pathways of this compound differ from non-fluorinated analogs?

Answer:

3-Fluorobenzoate derivatives are metabolized less efficiently than their 2- or 4-fluoro counterparts due to steric and electronic effects. Two pathways are documented:

1,6-Dioxygenation Pathway: Converted to 5-fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate, then to 4-fluorocatechol and 3-fluoro-cis,cis-muconate, yielding oxoadipate for central metabolism .

Defluorination via Bacterial Strains: Pseudomonas sp. B13 or Alcaligenes sp. A7-2 degrade 3-fluorobenzoate to 2-fluoro-cis,cis-muconate with 87% yield, monitored via LCMS (m/z tracking) and NMR .

Methodological Note: Use isotopically labeled substrates (e.g., ¹⁸O₂) to trace oxygen incorporation in intermediates .

Structural Analysis: What crystallographic strategies optimize resolution of this compound’s molecular geometry?

Answer:

- Data Collection: High-resolution datasets (T = 150 K) minimize thermal motion artifacts .

- Refinement: Use SHELXL for small-molecule refinement, leveraging its robustness in handling disordered residues (R factor <0.06) .

- Validation: Cross-check with computational models (DFT-optimized geometries) to resolve ambiguities in electron density maps .

Data Contradictions: How to address inconsistencies in reported degradation efficiencies of this compound?

Answer:

Discrepancies often arise from:

- Strain-Specific Activity: Microbial metabolism varies by species (e.g., Pseudomonas sp. vs. Alcaligenes sp.) .

- Analytical Variability: Standardize LCMS conditions (e.g., ionization source, collision energy) for metabolite quantification .

Resolution Workflow:

Replicate experiments under identical conditions (pH, temperature, substrate concentration).

Apply error analysis (e.g., propagation of uncertainty) to identify outliers .

Use statistical tools (e.g., ANOVA) to compare datasets across studies .

Biochemical Applications: What experimental models assess the environmental persistence of this compound?

Answer:

- Microcosm Studies: Incubate soil/water samples with this compound and monitor degradation via:

- Enzyme Assays: Isolate dioxygenases (e.g., from Pseudomonas sp.) to test substrate specificity in vitro .

Advanced: Can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

Yes. Density Functional Theory (DFT) calculations can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.

- Simulate transition states for reactions like ester hydrolysis or fluorinated aryl coupling .

Validation: Compare computed NMR shifts (¹³C, ¹⁹F) with experimental data to refine models .

Basic: What safety protocols are essential when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.